Diphyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALC, ETHER, BENZENE; INSOL IN WATER

Insoluble

Synonyms

Canonical SMILES

Parasitological Studies:

- Life cycle: Understanding the complex life cycle of D. latum, which involves multiple hosts, is essential for developing effective control and prevention strategies against this parasite. Researchers use D. latum to study the various stages of its life cycle, from egg to adult, and how it interacts with different hosts .

- Host-parasite interactions: D. latum offers an excellent model system for studying host-parasite interactions. Researchers use this parasite to investigate how it evades the host's immune system, absorbs nutrients, and affects the host's physiology .

Drug Discovery and Development:

The unique biological characteristics of D. latum make it a valuable tool in drug discovery and development. Researchers utilize this parasite for:

- Screening potential antiparasitic drugs: D. latum serves as a model organism for screening and evaluating the efficacy of new drugs against cestode infections (tapeworms). Researchers can test the effectiveness of potential drugs on D. latum in laboratory settings to assess their potential for treating human diphyllobothriasis .

- Understanding drug resistance mechanisms: The emergence of drug resistance can pose a significant challenge in treating parasitic infections. Researchers use D. latum to study the mechanisms by which this parasite develops resistance to existing drugs, which can help develop new and effective treatment strategies .

Public Health Research:

D. latum serves as a model for studying other zoonotic parasites (parasites transmitted from animals to humans) and understanding their impact on public health. Researchers use this parasite to:

- Develop diagnostic tools: Studying D. latum helps researchers develop new and improved diagnostic tools for identifying diphyllobothriasis and other cestode infections. This can contribute to early diagnosis and improve treatment outcomes .

- Model disease transmission: Researchers use D. latum to understand the factors influencing the transmission of zoonotic parasites, which can inform public health interventions aimed at preventing and controlling these infections .

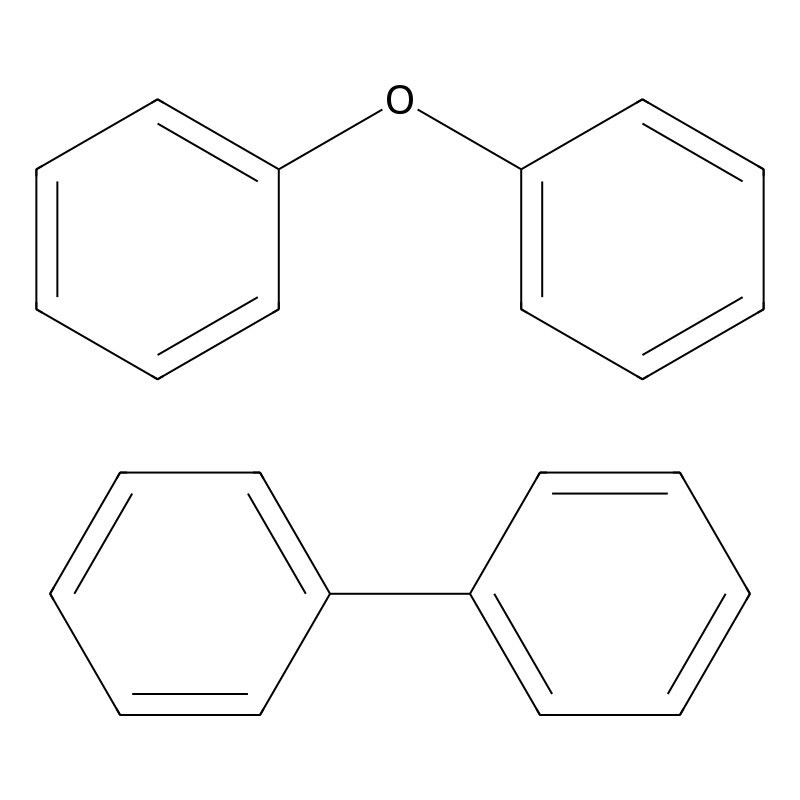

Diphyl, also known as diphenyl ether, is an organic compound characterized by its chemical formula . It appears as a colorless to pale-yellow liquid or solid at lower temperatures and is recognized for its distinctive odor. Diphyl is primarily used as a heat transfer fluid due to its excellent thermal stability and low viscosity, making it suitable for both cooling and heating applications in liquid and vapor phases .

Diphyl functions through its ability to efficiently transfer heat. The low viscosity allows for good flow within heat transfer systems, and the high boiling point prevents the fluid from vaporizing at operational temperatures. This allows Diphyl to absorb heat from a hot source and then transfer it to a cooler area, facilitating various industrial processes that require precise temperature control.

While Diphyl offers several advantages, it's important to consider safety aspects:

- Toxicity: Information on the specific toxicity of Diphyl is limited. However, it's recommended to avoid contact with skin and eyes as a general precaution for any organic compound [].

- Flammability: Flash point data is not readily available, but due to its high boiling point, Diphyl is likely not highly flammable at operational temperatures. However, proper handling procedures to avoid ignition are still crucial.

- Friedel-Crafts Reactions: Diphyl can participate in alkylation or acylation reactions, forming various substituted diphenyl ethers.

- Oxidation: It can be oxidized to form phenolic compounds or other derivatives.

- Hydrolysis: Under certain conditions, diphenyl ether can hydrolyze to yield phenol .

These reactions highlight the compound's reactivity and versatility in organic synthesis.

Diphyl can be synthesized through several methods:

- Williamson Ether Synthesis: This method involves the reaction of phenol with an alkyl halide in the presence of a base.

- Friedel-Crafts Reaction: A common method where sulfur monochloride reacts with benzene to produce diphenyl sulfide, which can be further processed.

- Reduction of Diphenyl Sulfone: This method reduces diphenyl sulfone using various reducing agents .

These synthesis routes underline the compound's accessibility for industrial production.

Diphyl shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Diphenyl Sulfide | Colorless liquid, unpleasant odor | Contains sulfur; used in photoinitiators | |

| Diphenyl Ether | Colorless liquid, low melting point | Used primarily as a heat transfer fluid | |

| Biphenyl | Colorless solid with pleasant odor | Less reactive than diphyl; used as an industrial solvent | |

| Phenol | Colorless liquid with a sweet odor | Strongly acidic; widely used in chemical synthesis |

Diphyl's unique combination of properties—particularly its thermal stability—distinguishes it from these similar compounds, making it particularly valuable in heat transfer applications.

Diphyl is a eutectic mixture primarily composed of diphenyl oxide (also known as diphenyl ether) and biphenyl in specific proportions [1] [3]. This chemical compound has gained significant attention due to its unique properties and applications in various industrial processes [9]. The molecular composition of Diphyl consists of approximately 72-75% diphenyl oxide and 25-28% biphenyl, creating a stable eutectic mixture with distinctive characteristics [11] [12].

The molecular formula of Diphyl can be represented as C24H20O, which reflects the combined composition of its constituent components [12] [15]. Diphenyl oxide contributes the C12H10O portion with a molecular weight of 170.21 g/mol, while biphenyl adds the C12H10 component with a molecular weight of 154.2 g/mol [1] [3]. The overall molecular weight of Diphyl is approximately 324.42 g/mol, which is consistent with its chemical composition [12] [13].

Table 1: Chemical Composition of Diphyl

| Component | Chemical Formula | Percentage in Diphyl | Molecular Weight (g/mol) |

|---|---|---|---|

| Diphenyl oxide (Diphenyl ether) | C12H10O | 72-75% | 170.21 |

| Biphenyl | C12H10 | 25-28% | 154.20 |

From an isomeric perspective, the components of Diphyl present interesting structural variations [5] [6]. Diphenyl oxide exhibits potential for ortho, meta, and para substitution patterns on its phenyl rings, which can influence the overall properties of the mixture [25]. The molecule contains a central oxygen atom that bridges two phenyl groups, creating a characteristic ether linkage with a C-O-C bond angle of approximately 120 degrees [1] [20].

Conformational isomers arise due to rotation around the C-O-C bonds in diphenyl ether and the central C-C bond in biphenyl [25] [26]. These rotational movements have relatively low energy barriers, typically in the range of 8-12 kJ/mol, allowing for multiple stable conformations to exist simultaneously in the mixture [17] [19]. The energetic differences between these conformers are generally small, usually less than 5 kJ/mol, which contributes to the fluid properties of Diphyl in its liquid state [20] [21].

The SMILES notation for Diphyl can be represented as c1ccc(cc1)-c2ccccc2.O(c3ccccc3)c4ccccc4, which accurately describes the molecular structure of this eutectic mixture [15]. This notation highlights the distinct chemical entities that constitute Diphyl while emphasizing their structural relationship in the overall compound [9] [15].

Crystalline and Liquid-Phase Conformational Analysis

The crystalline structure of Diphyl exhibits distinctive characteristics that influence its physical properties and behavior [13] [20]. In its solid state, Diphyl adopts a triclinic crystal system with unit cell parameters approximately a = 15.905 Å, b = 9.367 Å, c = 9.034 Å, and angles α = 76.89°, β = 93.21°, γ = 94.78° [20]. This crystalline arrangement facilitates discrete molecular packing with minimal molecular association between individual components [20] [25].

The melting point of Diphyl ranges from 12-14°C, which is significantly lower than the melting points of its individual components [3] [9]. This depression in melting point is a characteristic feature of eutectic mixtures and results from the disruption of the crystalline lattice structure when the two components are combined in specific proportions [9] [13]. The phase transition from solid to liquid occurs sharply at this temperature range, indicating the eutectic nature of the mixture [11] [15].

Table 2: Crystalline Properties of Diphyl

| Property | Description |

|---|---|

| Crystal System | Triclinic |

| Unit Cell Parameters | a = 15.905 Å, b = 9.367 Å, c = 9.034 Å, α = 76.89°, β = 93.21°, γ = 94.78° |

| Molecular Packing | Discrete molecules with no molecular association in crystal |

| Conformational States | Dihedral angles vary with related diphenyl compounds showing ~82° |

| Phase Transition Temperature | 12-14°C (eutectic melting point) |

In the liquid phase, Diphyl demonstrates enhanced molecular mobility and conformational flexibility compared to its crystalline state [9] [11]. The viscosity of liquid Diphyl at 20°C is approximately 4.12 mm²/s, which is relatively low and contributes to its excellent flow properties [11] [15]. This low viscosity makes Diphyl particularly suitable for applications requiring efficient heat transfer capabilities [9] [15].

The liquid phase of Diphyl remains stable over a wide temperature range, from its melting point of 12-14°C up to its boiling point of approximately 257-258°C [11] [13]. This extensive liquid range of about 245°C is one of the key advantages of Diphyl in industrial applications, particularly as a heat transfer fluid [9] [15]. The thermal stability extends up to 400°C, making it suitable for high-temperature processes [9] [15].

Table 3: Liquid-Phase Properties of Diphyl

| Property | Value |

|---|---|

| Viscosity (20°C) | 4.12 mm²/s |

| Thermal Stability | Up to 400°C |

| Liquid Range | 12°C to 257°C (245°C range) |

| Conformational Flexibility | Increased rotational freedom around bonds |

| Molecular Mobility | Enhanced compared to crystalline state |

Conformational analysis reveals that in the liquid state, the phenyl rings in both diphenyl oxide and biphenyl components have increased rotational freedom [17] [20]. This enhanced molecular mobility allows for rapid interconversion between different conformational states, contributing to the uniform properties of the liquid mixture [16] [21]. The C-O-C bond in diphenyl oxide and the central C-C bond in biphenyl serve as pivotal points for these rotational movements [1] [25].

The refractive index of Diphyl is approximately 1.590 at 20°C, which is relatively high and indicative of its aromatic character and electron-rich structure [13] [15]. This optical property is consistent with the presence of multiple phenyl rings in the molecular structure and provides additional confirmation of the compound's composition and purity [9] [15].

Intermolecular Interactions: C–H···π and van der Waals Forces

The intermolecular forces in Diphyl play a crucial role in determining its physical properties and behavior in various conditions [16] [21]. Among these interactions, C–H···π interactions represent a significant contribution to the overall molecular cohesion in the compound [14] [24]. These interactions occur between the hydrogen atoms of one molecule and the π-electron systems of aromatic rings in neighboring molecules [14] [24].

C–H···π interactions in Diphyl can be classified as weak hydrogen bonds, with bond strengths typically ranging from 2-8 kJ/mol [14] [24]. Despite their relatively weak nature compared to conventional hydrogen bonds, the abundance of these interactions throughout the molecular structure of Diphyl contributes significantly to its overall stability and physical properties [16] [24]. The aromatic rings in both diphenyl oxide and biphenyl components provide extensive π-electron systems that can participate in these interactions [14] [21].

Van der Waals forces constitute another important class of intermolecular interactions in Diphyl [16] [18]. These distance-dependent forces arise from transient dipoles that form due to fluctuations in electron density distribution within the molecules [16] [17]. In Diphyl, van der Waals forces operate between all molecular components and contribute to the cohesive energy of the compound in both solid and liquid states [17] [18].

Table 4: Intermolecular Interactions in Diphyl

| Interaction Type | Description | Strength Range (kJ/mol) |

|---|---|---|

| C-H···π interactions | Weak hydrogen bonds between C-H groups and π-electron systems of aromatic rings | 2-8 |

| van der Waals forces | Distance-dependent interactions between molecules due to transient dipoles | 0.4-4 |

| π···π stacking | Interactions between aromatic rings in stacked configurations | 5-10 |

The π···π stacking interactions between aromatic rings represent another significant intermolecular force in Diphyl [6] [21]. These interactions occur when the π-electron systems of aromatic rings align in parallel or offset stacked configurations, leading to attractive forces with strengths typically in the range of 5-10 kJ/mol [14] [21]. The phenyl rings in both diphenyl oxide and biphenyl components can participate in these stacking arrangements, further stabilizing the molecular structure of Diphyl [6] [21].

The combined effect of these intermolecular interactions—C–H···π interactions, van der Waals forces, and π···π stacking—creates a complex network of attractive forces throughout the molecular structure of Diphyl [14] [16] [21]. This network contributes to the unique physical properties of the compound, including its melting point, boiling point, viscosity, and thermal stability [9] [11] [15].

In the crystalline state, these intermolecular interactions help maintain the structural integrity of the solid phase while still allowing for the relatively low melting point characteristic of eutectic mixtures [13] [20]. In the liquid phase, the dynamic nature of these interactions permits sufficient molecular mobility while maintaining the cohesive properties necessary for the compound's applications [9] [15].

Physical Description

Colorless to straw-colored liquid or solid (below 54°F) with a disagreeable, aromatic odor. [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl.]

Color/Form

Boiling Point

257 °C

495°F

Flash Point

255 °F OC.

239°F

Density

1.06 @ 25 °C/25 °C

(77°F): 1.06

Odor

Melting Point

12.2 °C

54°F

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 MM HG @ 25 °C

(77°F): 0.08 mmHg

Pictograms

Irritant;Environmental Hazard